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Compound of Interest

Compound Name: ROR|At modulator 4

Cat. No.: B12421136

Get Quote

This guide provides a technical comparison between Digoxin, the historical reference

compound for ROR

t inhibition, and ROR

t Modulator 4 (specifically identified here as the high-potency ethylsulfonylbenzyl derivative
S18-000003, commonly designated as Compound 4 in key medicinal chemistry literature).

While Digoxin was instrumental in validating Retinoic Acid Receptor-related Orphan Receptor

gamma t (ROR

t) as a therapeutic target for Th17-mediated autoimmune diseases, its utility is limited by a
narrow therapeutic index and significant cytotoxicity. Modulator 4 represents a next-generation
synthetic inverse agonist designed to overcome these limitations, offering nanomolar potency,
high selectivity, and oral bioavailability.
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Feature Digoxin (Reference)
ROR

t Modulator 4 (Synthetic)

Primary Class
Cardiac Glycoside (Natural

Product)

Synthetic Small Molecule

(Sulfone/Biaryl)

IC50 (Reporter Assay) ~2.0 - 4.1 µM ~29 nM

IC50 (Th17 Differentiation) ~2.0 µM (Cytotoxic range) ~13 nM (Non-toxic)

Mechanism of Action
Displaces H12 via LBD

binding; toxic off-targets

Selective LBD Inverse

Agonism; H12 destabilization

Selectivity Low (Inhibits Na+/K+ ATPase)
High (ROR

t specific)

Cytotoxicity High (>100 nM typically toxic) Low (Clean profile at efficacy)

Mechanistic Analysis: Ligand Binding & H12
Displacement
Both compounds function by binding to the Ligand Binding Domain (LBD) of ROR

t, but they induce distinct conformational changes that prevent the recruitment of co-activators
(e.g., SRC-1) which is necessary for IL-17 transcription.

Signaling Pathway & Inhibition Logic[1][2][3]
The following diagram illustrates the ROR

t signaling axis and where these modulators intervene to block Th17 differentiation.
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Figure 1: RORngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-

star-inserted">

t signaling pathway showing the intervention points of Digoxin and Modulator 4.[1] Both prevent
the active LBD conformation required for co-activator recruitment.
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Quantitative Performance Data
The following data aggregates results from standard TR-FRET (biochemical) and Luciferase

Reporter (cellular) assays.

Table 1: Comparative IC50 Values
Assay Type Digoxin

Modulator 4 (S18-

000003)
Fold Improvement

TR-FRET Binding

(LBD displacement)
4.1 µM ~15 - 30 nM >130x

GAL4-ROR

t Reporter

(HEK293/CHO)

1.98 µM 29 nM ~68x

Th17 Differentiation

(Murine CD4+)
~2.0 µM 13 nM ~150x

Cytotoxicity Threshold

(CC50)
< 0.5 µM > 10 µM

Safety Margin

Improved

Key Insight: Digoxin's IC50 for ROR

t inhibition (~2 µM) is dangerously close to or exceeds its cytotoxic concentration. In contrast,
Modulator 4 exhibits a wide therapeutic window, inhibiting the target at nanomolar
concentrations without affecting cell viability.

Experimental Protocols for Validation
To independently verify these IC50 values, the following self-validating protocols are

recommended. These workflows ensure that observed inhibition is due to specific ROR

t binding and not general cytotoxicity (a common artifact with Digoxin).

A. TR-FRET Co-activator Displacement Assay
This cell-free assay measures the ability of the compound to displace a fluorescently labeled

co-activator peptide from the ROR
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Figure 2: TR-FRET workflow. A decrease in FRET signal indicates successful displacement of

the co-activator by the modulator.

Protocol Steps:

Reagents: Use Recombinant Human ROR

t LBD (GST-tagged) and a Lanthanide-labeled anti-GST antibody (Donor).

Peptide: Use a fluorescein-labeled SRC-1 or steroid receptor co-activator peptide (Acceptor).

Reaction: Mix 5 nM LBD, 5 nM Antibody, and 100 nM Peptide in assay buffer (50 mM TRIS,

pH 7.5, 50 mM NaCl, 1 mM DTT).

Dosing: Add Digoxin (range: 10 µM to 1 nM) and Modulator 4 (range: 1 µM to 0.1 nM).

Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer.

Validation Check: If Digoxin fails to show inhibition below 1 µM, the assay is valid

(consistent with literature). Modulator 4 should show signal loss at ~30 nM.

B. Cellular Luciferase Reporter Assay
This assay confirms the compound can penetrate the cell membrane and inhibit transcriptional

activity.

Transfection: Co-transfect HEK293T cells with:

GAL4-DBD-ROR

t-LBD fusion plasmid.
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UAS-Luciferase reporter plasmid.

Renilla luciferase (internal control).

Treatment: 24h post-transfection, treat cells with compounds for 24h.

Measurement: Lyse cells and measure Firefly/Renilla ratio.

Critical Control: Run a parallel CellTiter-Glo viability assay.

Digoxin Warning: If Renilla signal drops significantly >1 µM, the "inhibition" is likely toxicity.

Modulator 4 Expectation: Potent inhibition of Firefly signal with stable Renilla signal.

Safety & Selectivity Profile
The primary driver for developing Modulator 4 was to eliminate the off-target toxicity of Digoxin.

Digoxin Toxicity: Digoxin is a potent inhibitor of the Na+/K+ ATPase pump. In murine Th17

assays, the concentration required to inhibit IL-17 (2 µM) often results in >50% cell death,

confounding results.

Modulator 4 Selectivity: High-quality synthetic modulators (like S18-000003 or GSK805)

show >1000-fold selectivity against other nuclear receptors (ROR

, LXR, FXR) and do not inhibit the Na+/K+ ATPase.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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